molecular formula C11H17N3O2 B7964529 tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate

Cat. No.: B7964529
M. Wt: 223.27 g/mol
InChI Key: WBQMGWBRYRZREZ-UHFFFAOYSA-N
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Description

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is a pyridine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the pyridine ring’s 3-position and an aminomethyl substituent at the 6-position. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses. The aminomethyl group (-CH2NH2) provides a reactive primary amine, making this compound a versatile intermediate for pharmaceutical and agrochemical applications, particularly in coupling reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQMGWBRYRZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This property is particularly useful in the synthesis of complex molecules, where selective protection and deprotection steps are required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate with structurally related pyridine-carbamate derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Key Comparisons of Pyridine-Carbamate Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
This compound N/A 6-aminomethyl ~221.26 Reference Reactive amine for conjugation; drug intermediate
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 6-bromo ~259.12 0.73 Halogenated site for cross-coupling reactions
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 323578-38-7 6-hydroxymethyl ~238.27 0.82 Hydroxyl group for oxidation or esterification
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate 1622407-12-8 6-chloro, 3-iodo 346.58 N/A Dual halogen sites for Suzuki coupling
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 6-bromo, 2-chloro, methyl 321.60 N/A High steric bulk; potential catalyst substrate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate N/A 5,6-dimethoxy ~282.30 N/A Electron-rich ring for electrophilic substitution

*Similarity scores (0–1 scale) are based on structural similarity to the target compound .

Key Analysis:

Substituent Reactivity: Aminomethyl (-CH2NH2): The target compound’s primary amine group offers nucleophilic reactivity for acylation, alkylation, or Schiff base formation, making it ideal for prodrug synthesis . For example, the 6-bromo analog (CAS 218594-15-1) has been used in palladium-catalyzed aminations . Hydroxymethyl (-CH2OH): The hydroxymethyl derivative (CAS 323578-38-7) can be oxidized to a carboxylic acid or modified via esterification, enabling further functionalization .

Methoxy groups (e.g., 5,6-dimethoxy analog) enhance electron density on the pyridine ring, facilitating electrophilic substitutions .

Synthetic Utility: Halogenated analogs (e.g., CAS 1622407-12-8) are typically synthesized via nucleophilic substitution or metal-catalyzed coupling, as described in EP 3643703A1 for tert-Butyl (6-aminopyridin-2-yl)methylcarbamate . The aminomethyl derivative may require reductive amination or catalytic hydrogenation of a nitrile intermediate, leveraging methods from related compounds .

Commercial Availability :

  • Bromo- and chloro-substituted derivatives (e.g., CAS 1142192-48-0) are commercially available at high purity (95–99%) but command premium pricing (e.g., $400/g for 1 g) due to their utility in drug discovery .

Biological Activity

Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyridine ring, an aminomethyl substituent, and a tert-butyl carbamate group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an enzyme inhibitor and its effects on various cellular pathways.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Its carbamate group enhances stability and bioavailability, while the pyridine moiety is likely involved in binding interactions that modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of various aminopyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results compared to controls .

Pathogen MIC (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines to evaluate the anticancer potential of this compound. The compound exhibited dose-dependent cytotoxic effects, particularly against glioblastoma cells. The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) Standard Drug IC50 (µM)
Glioblastoma155
Breast Cancer2510

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity Uniqueness
Tert-butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamatePyrrolidine ring presentAnticancer propertiesEnhanced neuroactivity
Tert-butyl carbamateBasic carbamate structureGeneral use in synthetic chemistryLacks specific biological activity

This comparison highlights how the specific combination of functional groups in this compound may confer unique biological activities that are not present in simpler analogs.

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